Withangulatin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120824-03-5 |
|---|---|
Molecular Formula |
C30H38O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[(1S,2R,6S,7R,9R,11R,12R,13S,16R)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,12-dihydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadeca-4,14-dien-13-yl] acetate |
InChI |
InChI=1S/C30H38O8/c1-14-11-21(37-26(34)15(14)2)16(3)19-12-24(36-17(4)31)29(35)20-13-25-30(38-25)23(33)8-7-22(32)28(30,6)18(20)9-10-27(19,29)5/h7-8,12,16,18,20-21,23-25,33,35H,9-11,13H2,1-6H3/t16-,18-,20+,21+,23-,24-,25+,27+,28-,29-,30+/m0/s1 |
InChI Key |
PLPXOWZTDPJPHC-ISIACCJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)C2=C[C@@H]([C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2=CC(C3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)OC(=O)C)C |
melting_point |
152-153°C |
physical_description |
Solid |
Synonyms |
withangulatin A |
Origin of Product |
United States |
Foundational & Exploratory
Withaferin A: A Technical Guide to its Anticancer Mechanisms of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Withaferin A (WA), a C28 steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its potent anticancer properties.[1] Extensive in vitro and in vivo studies have demonstrated its ability to impede cancer progression through a variety of complex and interconnected mechanisms. This technical guide provides an in-depth exploration of the core molecular pathways targeted by Withaferin A in cancer cells. It details the compound's role in inducing apoptosis, inhibiting critical oncogenic signaling pathways such as NF-κB and STAT3, preventing angiogenesis and metastasis, inducing cell cycle arrest, and modulating the tumor microenvironment. This document summarizes key quantitative data, outlines common experimental protocols for its study, and provides detailed visual diagrams of its mechanisms of action to serve as a comprehensive resource for the scientific and drug development community.
Core Mechanisms of Action
Withaferin A exerts its pleiotropic anticancer effects by targeting multiple facets of cancer cell biology. These mechanisms are often interconnected, leading to a synergistic assault on tumor growth and survival.
Induction of Apoptosis
A primary mechanism of Withaferin A's anticancer activity is the induction of programmed cell death, or apoptosis, through several convergent pathways.[2]
-
Generation of Reactive Oxygen Species (ROS): WA has been shown to selectively induce ROS production in cancer cells, but not in normal cells.[1][3] This is achieved in part by inhibiting mitochondrial respiration, specifically targeting complex III of the electron transport chain.[1][3] The resulting oxidative stress triggers the mitochondrial (intrinsic) apoptosis pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[4][5][6]
-
Endoplasmic Reticulum (ER) Stress: WA can induce ER stress in cancer cells, leading to the unfolded protein response (UPR). This is marked by the upregulation of key ER stress markers such as glucose-regulated protein (GRP), phosphorylated eukaryotic initiation factor 2α (eIF-2α), and the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).[1] The ATF4-ATF3-CHOP axis has been identified as a novel pathway through which WA initiates apoptosis in glioblastoma.[1]
-
p53 Activation: The tumor suppressor protein p53 is a key target of WA. Studies show that WA treatment increases the expression and phosphorylation of p53, which in turn transcriptionally activates its target genes, such as the cell cycle inhibitor p21 and the pro-apoptotic protein Bax, leading to cell cycle arrest and apoptosis.[1][5]
-
Suppression of Inhibitor of Apoptosis Proteins (IAPs): WA has been shown to suppress the expression of key IAP family members, including XIAP, cIAP-2, and Survivin, in breast cancer cells.[7] Since IAPs function to block caspase activity, their suppression by WA facilitates the execution of the apoptotic program.
Inhibition of Key Oncogenic Signaling Pathways
Withaferin A disrupts several pro-survival signaling pathways that are often constitutively active in cancer cells.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that regulates inflammation, cell survival, and angiogenesis.[8] WA is a potent inhibitor of NF-κB activation.[9] It directly targets the IκB kinase β (IKKβ) subunit of the IKK complex by forming a covalent bond with its Cysteine 179 residue.[10][11] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its downstream pro-survival target genes.[5]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: STAT3 is an oncogenic transcription factor that is aberrantly activated in many cancers, promoting proliferation, survival, and angiogenesis.[12][13] WA inhibits the STAT3 pathway by decreasing the phosphorylation of both STAT3 (at Tyr705) and its upstream activating kinase, JAK2.[1][14] This prevents STAT3 dimerization, nuclear translocation, and transcriptional activity, thereby downregulating the expression of its target genes like cyclin D1, Bcl-2, and Survivin.[13][15]
-
Notch Signaling Pathway: The Notch signaling pathway is involved in cell fate determination, proliferation, and survival. WA has been shown to inhibit Notch-1 signaling in colon cancer and osteosarcoma cells, downregulating its downstream target genes.[2] Interestingly, in breast cancer, while WA inhibits Notch-1, it can activate the cleavage of Notch-2 and Notch-4, which may impair its full inhibitory effect on cell migration.[5]
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. WA is a potent inhibitor of angiogenesis.[16][17]
-
VEGF Inhibition: WA modulates the activity of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[1] It has been shown to decrease the secretion of VEGF and inhibit the binding of the Sp1 transcription factor to the VEGF gene promoter.[1][18] In silico molecular docking studies have shown that WA binds favorably to VEGF, with results comparable to the approved anti-angiogenic drug Bevacizumab.[2][19]
-
Endothelial Cell Proliferation and Sprouting: WA directly inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) at very low nanomolar concentrations (IC50 = 12 nM).[16][17] It also inhibits HUVEC sprouting in 3D collagen matrices, a key step in the formation of new capillaries.[16][20]
Inhibition of Metastasis and Invasion
Metastasis is the primary cause of cancer-related mortality. WA has demonstrated significant anti-metastatic and anti-invasive properties.[21]
-
Modulation of Cell Motility Proteins: WA targets vimentin, an intermediate filament protein crucial for cell migration and the epithelial-to-mesenchymal transition (EMT).[9] It causes the aggregation and depolymerization of vimentin filaments, thereby inhibiting cell motility.[15]
-
Downregulation of Matrix-Degrading Enzymes: WA treatment decreases the expression of extracellular matrix-degrading proteases, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are essential for cancer cell invasion.[5][18]
-
Suppression of Metastatic Signaling: WA can downregulate signaling pathways known to participate in cell mobility, including the Akt, ERK, and CXCR4 pathways.[21] In lung cancer models, WA inhibits EMT by preventing the nuclear translocation of Smad2/3 and NF-κB.[18]
Cell Cycle Arrest
WA can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1][22] This arrest is associated with the modulation of key cell cycle regulators. WA treatment leads to a decrease in the levels of cyclin-dependent kinase 1 (Cdk1) and its activating phosphatases, Cdc25B and Cdc25C.[23] This results in the accumulation of the inactive, phosphorylated form of Cdk1, preventing entry into mitosis and leading to mitotic catastrophe in some cancer types.[23][24]
Proteasome Inhibition
The ubiquitin-proteasome system is responsible for the degradation of many cellular proteins, including tumor suppressors. WA has been shown to inhibit the chymotrypsin-like activity of the proteasome.[25] This leads to the accumulation of poly-ubiquitinated proteins and an increase in the levels of pro-apoptotic proteins like p21 and Bax.[25] In some contexts, WA can also induce the proteasome-dependent degradation of pro-survival factors like HSF1 and BRCA1.[26]
Modulation of the Tumor Microenvironment
Recent evidence suggests that WA can also influence the tumor microenvironment (TME). In tumor-bearing mice, WA treatment has been shown to decrease the number of granulocytic myeloid-derived suppressor cells (MDSCs), which are potent suppressors of T-cell immunity.[5] This action is dependent on STAT3 inhibition and allows for the enhanced activation of CD4+ and CD8+ T cells, suggesting WA may have a role as an adjunctive cancer immunotherapy agent.[5][27]
Quantitative Data Summary
The potency of Withaferin A varies across different cancer cell lines. The following tables summarize key quantitative data reported in the literature.
Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Human Melanoma Cells (Panel) | Malignant Melanoma | 1.8 - 6.1 µM | [4] |
| CaSKi | Cervical Cancer | 0.45 ± 0.05 µM | [15] |
| KLE | Endometrial Cancer | ~10 µM | [2] |
| HUVEC | Human Endothelial Cells | 12 nM | [16][17] |
| Colorectal Cancer (CRC) Cells | Colorectal Cancer | Higher IC50 in normal colon cells vs. CRC cells | [1] |
| MDA-MB-231, MCF-7 | Breast Cancer | Dose-dependent suppression of viability | [1] |
Key Experimental Protocols
The following are generalized protocols for key experiments commonly cited in Withaferin A research. Researchers should refer to specific publications for detailed and optimized protocols.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Withaferin A (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Treat cells with Withaferin A for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Harvesting: Treat cells with Withaferin A for a specified duration. Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of Withaferin A.
Caption: Withaferin A induces apoptosis via ROS, ER stress, p53 activation, and IAP suppression.
Caption: Withaferin A inhibits the NF-κB pathway by targeting the IKK complex.
Caption: Withaferin A blocks the STAT3 signaling cascade by inhibiting JAK2/STAT3 phosphorylation.
Caption: Withaferin A inhibits angiogenesis by targeting VEGF signaling and endothelial cells.
Caption: A typical experimental workflow to investigate the anticancer effects of Withaferin A.
References
- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]
- 4. Withaferin A induces apoptosis in human melanoma cells through generation of reactive oxygen species and down-regulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withaferin A - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Withaferin A is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Inhibition of VEGF: a novel mechanism to control angiogenesis by Withania somnifera’s key metabolite Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comprehensive review and perspective on anticancer mechanisms of withaferin A in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Withaferin A Inhibits the Proteasome Activity in Mesothelioma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Withaferin A Induces Proteasome-Dependent Degradation of Breast Cancer Susceptibility Gene 1 and Heat Shock Factor 1 Proteins in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Withaferin A: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a bioactive steroidal lactone, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anti-inflammatory, anti-angiogenic, and anti-cancer activities. This technical guide provides an in-depth overview of the discovery and natural sourcing of Withaferin A. It details comprehensive experimental protocols for its extraction, isolation, and quantification, and presents quantitative data on its distribution within its primary botanical source, Withania somnifera. Furthermore, this guide elucidates the key signaling pathways modulated by Withaferin A, offering visual representations to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
Withaferin A was first isolated and identified in 1962 by Israeli chemists Asher Lavie and David Yarden.[1][2] Their pioneering work involved the extraction and structural elucidation of this compound from the leaves of Withania somnifera (L.) Dunal, a plant with a long history of use in traditional Ayurvedic medicine.[1][2] This discovery marked the first identification of a withanolide, a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton, which are now known to be characteristic secondary metabolites of the Solanaceae family.
Natural Sources of Withaferin A
The primary and most well-documented natural source of Withaferin A is the plant Withania somnifera, commonly known as Ashwagandha or Indian Ginseng.[3] This evergreen shrub is native to the drier regions of India, the Middle East, and parts of Africa.[4] While Withaferin A is present in various parts of the plant, its concentration varies significantly, with the leaves generally exhibiting the highest levels.[5][6]
Beyond Withania somnifera, Withaferin A and other withanolides have been isolated from other members of the Solanaceae (nightshade) family, including species of Acnistus and Physalis.[3][7][8] There are also reports of withanolides being found in plants from other families such as Fabaceae and Lamiaceae, as well as from marine organisms.[1][3]
Quantitative Distribution of Withaferin A in Withania somnifera
The concentration of Withaferin A in Withania somnifera is influenced by a variety of factors, including the specific plant variety (chemotype), geographical location, cultivation conditions, and the age of the plant. The following tables summarize the quantitative data on Withaferin A content in different parts of the plant, compiled from various studies.
Table 1: Withaferin A Content in Different Parts of Withania somnifera
| Plant Part | Withaferin A Content (% w/w Dry Weight) | Reference(s) |
| Leaves | 0.95% (average), up to 1.69% | [6] |
| Stem | 0.29% (average), up to 0.49% | [6] |
| Root | 0.51% (average), up to 0.77% | [6] |
| Bark | Higher than stem and roots, lower than leaves | [5] |
Table 2: Withaferin A Content in Different Varieties and Conditions of Withania somnifera
| Variety/Condition | Plant Part | Withaferin A Content (mg/g Dry Weight) | Reference(s) |
| Jawahar-20 (6 months old) | Stem | 1.407 | [9] |
| Jawahar-20 (6 months old) | Leaves | 1.166 | [9] |
| Jawahar-20 (6 months old) | Root | 0.331 | [9] |
| Poshita (6 months old) | Stem | 1.977 | [9] |
| Poshita (6 months old) | Leaves | 1.499 | [9] |
| Poshita (6 months old) | Root | 0.543 | [9] |
| Variety LC1 | Leaves | 3.812 (as ppm) | [5] |
| Variety FR1 | Roots | 0.005 (as ppm) | [5] |
| In vitro grown | - | 0.27 - 7.64 | [10] |
| In situ grown | - | 8.06 - 36.31 | [10] |
Biosynthesis of Withaferin A
Withaferin A is a terpenoid, and its biosynthesis in plants originates from isoprenoid precursors. These precursors are synthesized through the mevalonate (MVA) or the 1-deoxy-D-xylulose 5-phosphate (DXP) pathways.[7] The isoprenoid units are then assembled into squalene, which undergoes a series of enzymatic modifications to form 24-methylenecholesterol, the direct sterol precursor to withanolides.[7] The conversion of 24-methylenecholesterol to Withaferin A involves several key enzymatic steps, including the action of squalene epoxidase (SQE), cycloartenol synthase (CAS), sterol methyltransferase (SMT), and obtusifoliol-14α-demethylase (ODM).[7] The final steps involve a series of oxidations to form the characteristic ketone, epoxide, hydroxyl groups, and the lactone ring of the Withaferin A molecule.[7]
Experimental Protocols
Extraction and Isolation of Withaferin A from Withania somnifera Leaves
This protocol describes a common method for the extraction and isolation of Withaferin A.
Materials:
-
Dried and powdered leaves of Withania somnifera
-
Methanol (80%)
-
Petroleum ether (60-80°C)
-
Chloroform
-
Silica gel for column chromatography
-
Round bottom flask with reflux condenser
-
Rotary evaporator
-
Chromatography column
Methodology:
-
Extraction:
-
Take 200 g of powdered Withania somnifera leaves in a 2 L round bottom flask.
-
Add 800 mL of 80:20 methanol:water and reflux at 70°C for 3 hours.
-
Filter the extract and repeat the extraction process two more times with 600 mL of the solvent mixture for 3 hours each.
-
Combine all the extracts and concentrate under reduced pressure at 60°C to a volume of approximately 40 mL.
-
Allow the concentrated extract to stand overnight, then decant the liquid to separate the precipitated material.
-
Dry the precipitate under vacuum at 60°C.
-
-
Purification:
-
Reflux the dried material (approximately 6 g) with 50 mL of petroleum ether (60-80°C) twice to remove non-polar impurities. Decant the petroleum ether.
-
Dry the remaining material.
-
Prepare a silica gel column for chromatography.
-
Load the dried material onto the column.
-
Elute the column with the following solvent systems sequentially:
-
Fraction 1: 150 mL of Chloroform
-
Fraction 2: 300 mL of Chloroform:Methanol (99:1)
-
Fraction 3: Chloroform:Methanol (98.5:1.5)
-
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Withaferin A (typically in fractions 2 and 3).
-
Combine the Withaferin A-containing fractions and concentrate under vacuum.
-
Crystallize the residue from methanol to obtain purified Withaferin A.
-
Quantification of Withaferin A by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., Potassium dihydrogen phosphate)
-
Withaferin A standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Buffer (e.g., 35:65 v/v)
-
Flow Rate: 1.8 mL/min
-
Column Temperature: 32°C
-
Detection Wavelength: 227 nm
-
Injection Volume: 10 µL
-
Mode: Isocratic elution
Sample Preparation:
-
Accurately weigh about 5 g of the plant extract or formulation.
-
Add 75 mL of methanol and reflux for 30 minutes. Repeat this step twice more.
-
Combine the methanolic extracts and concentrate to 25 mL.
-
Filter the solution through a 0.22 µm membrane filter.
-
Dilute the filtrate as needed for HPLC analysis.
Standard Preparation:
-
Prepare a stock solution of Withaferin A standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of Withaferin A in the sample by comparing its peak area with the calibration curve.
Quantification of Withaferin A by High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation:
-
HPTLC system with a sample applicator and scanner
-
HPTLC plates pre-coated with silica gel 60 F254
Reagents:
-
Toluene
-
Ethyl acetate
-
Formic acid
-
Methanol
-
Withaferin A standard
Chromatographic Conditions:
-
Mobile Phase: Toluene:Ethyl acetate:Formic acid (5:5:1 v/v/v)
-
Development: In a twin-trough chamber equilibrated with the mobile phase vapor for 20 minutes.
-
Development Distance: 80 mm
-
Detection: Densitometric scanning at 200 nm in reflectance mode.
Sample and Standard Preparation:
-
Similar to the HPLC protocol, prepare methanolic extracts of the sample and a standard solution of Withaferin A.
Analysis:
-
Apply known volumes of the standard solution to the HPTLC plate to create a calibration curve.
-
Apply the sample solution to the plate.
-
Develop the plate with the mobile phase.
-
Dry the plate and scan it at the specified wavelength.
-
Quantify Withaferin A in the sample by comparing the peak area to the calibration curve.
Key Signaling Pathways Modulated by Withaferin A
Withaferin A exerts its biological effects by modulating multiple signaling pathways involved in cell survival, proliferation, inflammation, and angiogenesis.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active. Withaferin A has been shown to inhibit NF-κB activation by targeting the ubiquitin-mediated proteasome pathway.[7] It can directly interact with and inhibit the IκB kinase β (IKKβ) subunit, preventing the phosphorylation and subsequent degradation of IκBα.[11] This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of its pro-survival target genes.
Modulation of the Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Withaferin A has been demonstrated to inhibit this pathway by dephosphorylating and thereby inactivating Akt.[12] This leads to downstream inhibition of mTOR and its targets, such as S6K and 4E-BP1, ultimately resulting in decreased protein synthesis and cell proliferation, and the induction of apoptosis.[13]
References
- 1. Novel validated HPTLC method for estimation of Withaferin A in polyherbal formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPTLC Method for Analysis of Withaferin-A in Ashwagandha (Withania somnifera) | Semantic Scholar [semanticscholar.org]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notch-1 inhibition by Withaferin-A: a therapeutic target against colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Withanolide Forge: An In-Depth Technical Guide to Biosynthesis in Withania somnifera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolides, a class of naturally occurring C28 steroidal lactone triterpenoids found predominantly in Withania somnifera (Ashwagandha), have garnered significant scientific attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and adaptogenic properties. The intricate biosynthetic pathway of these complex molecules presents a compelling target for metabolic engineering and synthetic biology approaches to enhance their production for pharmaceutical applications. This technical guide provides a comprehensive overview of the withanolide biosynthesis pathway, from precursor synthesis to the final structural modifications. It consolidates quantitative data on metabolite distribution and gene expression, details key experimental protocols for pathway elucidation, and presents visual representations of the core biochemical and experimental workflows.
The Core Biosynthetic Pathway: From Isoprenoids to the Withanolide Scaffold
The biosynthesis of withanolides is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) or non-mevalonate pathway in the plastids.[1][2] Both pathways contribute to the pool of IPP and DMAPP, with studies suggesting that the MVA pathway is the major contributor to withanolide biosynthesis, providing approximately 75% of the isoprenoid units.[3][4]
The pathway proceeds through the formation of a C30 triterpenoid backbone, which is subsequently modified by a series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and glycosylation, to generate the vast diversity of withanolides.[5] A key branch point in the pathway is the formation of 24-methylenecholesterol, which is considered a central intermediate committed to withanolide biosynthesis.[1][6]
Upstream Isoprenoid Biosynthesis: MVA and MEP Pathways
-
Mevalonate (MVA) Pathway (Cytosol): This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) catalyzes the rate-limiting step of converting HMG-CoA to mevalonic acid.[1][7] Subsequent phosphorylation and decarboxylation reactions yield IPP.
-
Methylerythritol Phosphate (MEP) Pathway (Plastids): This pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). The subsequent reaction, catalyzed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), is a key regulatory step.[1][8] A series of further reactions leads to the formation of both IPP and DMAPP.
Triterpenoid Backbone Formation
IPP and DMAPP are converted to farnesyl pyrophosphate (FPP) (C15) by FPP synthase (FPPS).[1][7] Two molecules of FPP are then reductively condensed by squalene synthase (SQS) to form squalene (C30).[1] Squalene epoxidase (SQE) then catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene.[1][7]
Cyclization and Formation of the Sterol Precursor
The cyclization of 2,3-oxidosqualene is a critical branch point. Cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor for phytosterols and withanolides in plants.[1][6] A series of subsequent enzymatic modifications, including the action of sterol methyltransferase (SMT), leads to the formation of 24-methylenecholesterol.[6][8]
Downstream Modifications: The Emergence of Withanolides
The conversion of 24-methylenecholesterol into the diverse array of withanolides involves a series of largely uncharacterized hydroxylation, oxidation, and lactonization reactions.[5][6] Recent research has begun to shed light on these "tailoring" steps, identifying several key enzyme families:
-
Cytochrome P450 Monooxygenases (CYP450s): These enzymes are crucial for the hydroxylation and oxidation reactions that decorate the withanolide scaffold. Several CYP450s have been identified and functionally characterized, including CYP87G1, CYP749B2, CYP88C7, and CYP88C10, which are involved in the formation of the characteristic lactone ring and the A-ring structure of withanolides.[6][9]
-
Short-Chain Dehydrogenases (SDHs): An SDH, designated SDH2, has been shown to be responsible for the formation of the lactone ring in the sterol side chain.[6][9]
-
Sulfotransferases (SULTs): The discovery of a sulfotransferase (SULF1) as a core enzyme in the pathway challenges the traditional view of these enzymes as mere tailoring agents. SULF1 is involved in generating the characteristic A-ring structure of withanolides.[6][9]
-
Glycosyltransferases (GTs): These enzymes are responsible for the glycosylation of withanolide aglycones to form glycowithanolides (withanosides), which can alter their solubility and bioactivity. Sterol glycosyltransferases (SGTLs) have been shown to play a role in this process.[10][11]
Quantitative Data on Withanolide Biosynthesis
The production of withanolides and the expression of their biosynthetic genes are tightly regulated and vary depending on the plant tissue, developmental stage, and environmental conditions.
Withanolide Content in Different Plant Tissues
Withanolides are not uniformly distributed throughout the plant. Leaves are generally the primary site of accumulation.
Table 1: Withanolide A Content in Various Organs of Withania somnifera
| Plant Organ | Withanolide A Content (μg/g Dry Weight) |
| Shoot tips | 386 |
| Leaves | 342 |
| Nodes | 272 |
| Whole plant | 206 |
| Internodes | 102 |
| Roots | 56 |
| Flowers | 35 |
| Seeds | 23 |
Data sourced from a study on the distribution of withanolide A.[5]
Table 2: Withaferin A and Withanolide A Content in Different Tissues of Various W. somnifera Varieties (Field Grown)
| Variety | Tissue | Withaferin A (mg/g Dry Weight) | Withanolide A (mg/g Dry Weight) |
| Jawahar-20 | Leaf | 0.282 ± 0.004 | 0.021 ± 0.012 |
| Root | 0.081 ± 0.003 | 0.149 ± 0.001 | |
| Poshita | Leaf | 0.875 ± 0.102 | 0.044 ± 0.019 |
| Root | 0.101 ± 0.0004 | 0.082 ± 0.001 |
Data are presented as mean ± SEM (n=3). Sourced from a comparative study of different varieties.[12][13]
Gene Expression Analysis
The expression levels of biosynthetic genes often correlate with withanolide accumulation.
Table 3: Relative Gene Expression of Withanolide Biosynthetic Genes in Vegetative vs. Reproductive Phases
| Gene | Fold Change (Reproductive vs. Vegetative) |
| HMGR | 3.88 |
| SMT | 2.63 |
| CAS | 2.58 |
| DXR | 2.24 |
Data from a qRT-PCR analysis of gene expression in the leaves of W. somnifera.[14]
Elicitation and Precursor Feeding
The production of withanolides can be enhanced by the application of elicitors and the feeding of precursors in cell cultures.
Table 4: Effect of Elicitors and Precursors on Withanolide Production in W. somnifera Cell Suspension Culture
| Treatment | Withanolide A (mg) | Withanolide B (mg) | Withaferin A (mg) | Withanone (mg) |
| Control | - | - | - | - |
| Chitosan (100 mg/l) | - | - | - | - |
| Squalene (6 mM) | - | - | - | - |
| Chitosan + Squalene | 7606.75 | 4826.05 | 3732.81 | 6538.65 |
Data from a study on enhancing withanolide biosynthesis in a bioreactor.[11][15]
Experimental Protocols
The elucidation of the withanolide biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Virus-Induced Gene Silencing (VIGS) in W. somnifera
VIGS is a powerful reverse genetics tool for the rapid functional characterization of genes in plants that are difficult to transform stably.[16][17]
Protocol Overview:
-
Vector Construction: A fragment of the target gene (typically 200-400 bp) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
Agrobacterium Transformation: The pTRV2-gene construct and the pTRV1 helper vector are transformed into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
Agrobacterium Culture and Infiltration: The two Agrobacterium strains are grown overnight, then resuspended in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of ~1.0. The cultures are mixed in a 1:1 ratio.
-
Plant Infiltration: The mixed Agrobacterium suspension is infiltrated into the leaves of young W. somnifera plants (e.g., at the four-leaf stage) using a needleless syringe.
-
Gene Silencing and Phenotypic Analysis: Plants are grown for 3-4 weeks to allow for the spread of the virus and silencing of the target gene. Phenotypes, gene expression levels (qRT-PCR), and metabolite profiles (HPLC) are then analyzed.[18]
Agrobacterium-Mediated Transformation of W. somnifera
Stable genetic transformation allows for the overexpression or downregulation of target genes to study their long-term effects on withanolide biosynthesis.
Protocol Overview:
-
Explant Preparation: Leaf discs or nodal segments are excised from sterile in vitro-grown W. somnifera plantlets.
-
Agrobacterium Infection: Explants are co-cultivated with an Agrobacterium tumefaciens strain (e.g., LBA4404 or EHA105) harboring a binary vector with the gene of interest and a selectable marker (e.g., nptII for kanamycin resistance).[19][20]
-
Co-cultivation and Selection: After 2-3 days of co-cultivation, explants are transferred to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent to identify transformed cells (e.g., kanamycin).
-
Regeneration and Rooting: Transformed calli are induced to regenerate shoots on a shoot induction medium, which are then transferred to a rooting medium.
-
Acclimatization and Molecular Confirmation: Rooted plantlets are acclimatized to soil conditions. Transformation is confirmed by PCR, RT-PCR, and Southern blot analysis.[19]
Heterologous Expression in Yeast and in vitro Enzyme Assays
Expressing W. somnifera genes in a heterologous host like Saccharomyces cerevisiae (yeast) allows for the functional characterization of enzymes in a simplified system.[6]
Protocol Overview:
-
Yeast Expression Vector Construction: The coding sequence of the target gene (e.g., a CYP450) is cloned into a yeast expression vector.
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain.
-
Microsome Isolation: Yeast cells expressing the gene of interest are grown, harvested, and lysed to isolate the microsomal fraction, which contains membrane-bound enzymes like CYP450s.
-
in vitro Enzyme Assay: The microsomal fraction is incubated with a potential substrate (e.g., a withanolide precursor) and necessary cofactors (e.g., NADPH for CYP450s).
-
Product Analysis: The reaction products are extracted and analyzed by HPLC or LC-MS to determine the enzymatic activity.[21]
Metabolite Extraction and HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of withanolides.[22]
Protocol Overview:
-
Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, such as a mixture of methanol and water.[23]
-
HPLC Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution is typically used with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% acetic acid or formic acid).[14][22][24]
-
Detection and Quantification: Withanolides are detected using a photodiode array (PDA) detector at a wavelength of around 220-230 nm. Quantification is performed by comparing the peak areas of the samples to those of authentic standards.[23][25]
Visualization of Pathways and Workflows
Biosynthesis Pathway and Experimental Workflows
Caption: Overview of the withanolide biosynthesis pathway.
Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).
Conclusion and Future Perspectives
The elucidation of the withanolide biosynthetic pathway is an ongoing endeavor, with significant strides made in recent years in identifying key enzymes and regulatory factors. The data and protocols presented in this guide offer a solid foundation for researchers aiming to understand and manipulate this complex pathway. Future research will likely focus on the functional characterization of the remaining unknown enzymes, particularly the vast family of CYP450s, and the elucidation of the regulatory networks that control withanolide biosynthesis. This knowledge will be instrumental in developing robust metabolic engineering and synthetic biology platforms for the sustainable and high-yield production of these medicinally vital compounds, paving the way for new drug development and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative variations in withanolides and expression of some pathway genes during different stages of morphogenesis in Withania somnifera Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 7. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]
- 8. Agrobacterium-Mediated Genetic Transformation in Ashwagandha (Withania somnifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]
- 12. iijls.com [iijls.com]
- 13. scribd.com [scribd.com]
- 14. Frontiers | Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal [frontiersin.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Virus-induced gene silencing of Withania somnifera squalene synthase negatively regulates sterol and defence-related genes resulting in reduced withanolides and biotic stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Agrobacterium tumefaciens-mediated transformation of Withania somnifera (L.) Dunal: an important medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. staff.cimap.res.in [staff.cimap.res.in]
- 23. informaticsjournals.co.in [informaticsjournals.co.in]
- 24. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Withaferin A: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its potent anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Withaferin A's anti-inflammatory effects, focusing on its modulation of key signaling pathways including NF-κB, JAK/STAT, and the NLRP3 inflammasome. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and presents visual diagrams of its mechanisms of action to support further research and drug development efforts.
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] The search for novel anti-inflammatory agents with high efficacy and favorable safety profiles is a critical area of research. Withaferin A, a major bioactive constituent of Withania somnifera, has emerged as a promising candidate due to its pleiotropic pharmacological activities.[1][2][5][6] This document serves as a technical resource for professionals in the field, consolidating the current understanding of Withaferin A's anti-inflammatory capabilities.
Mechanisms of Anti-inflammatory Action
Withaferin A exerts its anti-inflammatory effects through the modulation of several key signaling cascades. The primary mechanisms identified to date are the inhibition of the NF-κB and JAK/STAT pathways, and the suppression of the NLRP3 inflammasome.[2][7]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][8] Withaferin A has been shown to potently inhibit NF-κB activation through multiple mechanisms.[9][10] One key mechanism is the direct inhibition of IκB kinase β (IKKβ), a critical enzyme for NF-κB activation, by targeting its cysteine 179 residue.[9] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, the translocation of NF-κB to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory mediators.[8][10][11]
Figure 1: Withaferin A's Inhibition of the NF-κB Pathway.
Modulation of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation.[12] Withaferin A has been demonstrated to inhibit the JAK/STAT pathway by reducing the phosphorylation of JAK2 and consequently STAT3.[13] This inhibition prevents the dimerization and nuclear translocation of STAT proteins, thereby downregulating the expression of STAT3-regulated genes involved in inflammation and cell survival, such as Bcl-xL, Bcl-2, and cyclin D1.[13] Studies have shown that Withaferin A can inhibit both constitutive and IL-6-induced STAT3 phosphorylation.[13]
Figure 2: Withaferin A's Modulation of the JAK/STAT Pathway.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[14] Withaferin A has been shown to inhibit the activation of the NLRP3 inflammasome.[14][15] It achieves this by altering the co-localization of NLRP3 and ASC proteins, which is a crucial step for inflammasome assembly.[14] This disruption leads to reduced caspase-1 activation and a subsequent decrease in the secretion of mature IL-1β and IL-18.[14]
Quantitative Data on Anti-inflammatory Efficacy
The anti-inflammatory effects of Withaferin A have been quantified in various in vitro and in vivo models. The following tables summarize key data on its efficacy.
Table 1: In Vitro Efficacy of Withaferin A
| Cell Type | Inflammatory Stimulus | Measured Parameter | Effective Concentration / IC50 | Reference |
| Spinal Cord Astrocytes | LPS (1 µg/mL) | NF-κB Luciferase Activity | 0.5 µM (maximum inhibition) | [8] |
| Primary Spinal Cord Astrocytes | LPS (1 µg/mL) | TNFα, COX-2, iNOS mRNA | 0.5 µM (significant reduction) | [8] |
| BV2 Murine Microglial Cells | LPS | PGE2 production & COX-2 expression | Dose-dependent inhibition | [16] |
| THP-1 Macrophages | Nigericin | IL-18, IL-1β, Caspase-1 production | 5, 10, 20 µM (dose-dependent inhibition) | [14] |
| Human Melanoma Cells | - | Apoptosis | IC50: 1.8 - 6.1 µM | [4][17] |
| Human Endometrial Cancer KLE Cells | - | Cell Proliferation | IC50: 10 µM | [18][19] |
Table 2: In Vivo Efficacy of Withaferin A
| Animal Model | Disease Model | Dosage | Outcome | Reference |
| Neonatal Rats | LPS-induced Acute Lung Injury | Not specified | Attenuated pathological changes, decreased neutrophil infiltration and pro-inflammatory cytokines (MIP-2, TNF-α, IL-1β, IL-6) | [20][21] |
| Mice | Carrageenan-induced Paw Edema | 30 mg/kg (i.p.) | Significant analgesic effect | [22] |
| Mice | Yeast-induced Pyrexia | 20/30 mg/kg (i.p.) | Significant antipyretic effect | [22] |
| Murine Model of Scleroderma | Bleomycin-induced | 2 and 4 mg/kg (i.p.) daily for 28 days | Significant decrease in dorsal skin thickness | [4] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory properties of Withaferin A.
Lipopolysaccharide (LPS)-Induced Inflammation in Cell Culture
This protocol is widely used to screen for anti-inflammatory compounds by mimicking bacterial-induced inflammation.
Figure 3: Workflow for LPS-Induced Inflammation Assay.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages, BV2 microglia, or primary astrocytes) in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of Withaferin A or a vehicle control. Incubate for a specified duration (e.g., 1 hour).[8]
-
Stimulation: Add Lipopolysaccharide (LPS) to the culture medium at a final concentration known to induce an inflammatory response (e.g., 1 µg/mL).[8]
-
Incubation: Incubate the cells for a period sufficient to allow for the production of inflammatory mediators (typically 4 to 24 hours).
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]
-
Gene Expression Analysis: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., TNF, COX-2, iNOS).[8]
-
Protein Expression Analysis: Prepare cell lysates and analyze the protein levels of key inflammatory signaling molecules (e.g., phosphorylated NF-κB, phosphorylated STAT3, COX-2, iNOS) by Western blotting.[16]
-
Nitric Oxide Measurement: Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the culture supernatant using the Griess assay.[2]
-
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds against acute inflammation.[23][24][25][26][27]
Detailed Steps:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Grouping and Administration: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of Withaferin A.[25][26] Administer the compounds via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[25][26]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[25][26]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]
-
Calculation of Edema and Inhibition: Calculate the percentage of edema and the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
Withaferin A demonstrates significant anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways. The quantitative data and established experimental protocols provide a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on elucidating its complete mechanism of action, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a broader range of preclinical models of chronic inflammatory diseases.[1] The development of optimized formulations and combination therapies could further enhance its therapeutic potential for clinical applications.
References
- 1. Tackling Chronic Inflammation with Withaferin | Encyclopedia MDPI [encyclopedia.pub]
- 2. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling Chronic Inflammation with Withanolide Phytochemicals-A Withaferin a Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ovid.com [ovid.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Withaferin A Associated Differential Regulation of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Withaferin A alleviates fulminant hepatitis by targeting macrophage and NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Withaferin A down-regulates lipopolysaccharide-induced cyclooxygenase-2 expression and PGE2 production through the inhibition of STAT1/3 activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 18. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 19. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Withaferin A attenuates lipopolysaccharide-induced acute lung injury in neonatal rats | Cellular and Molecular Biology [cellmolbiol.org]
- 21. cellmolbiol.org [cellmolbiol.org]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
- 24. oaji.net [oaji.net]
- 25. brieflands.com [brieflands.com]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Neuroprotective Effects of Withaferin A: A Technical Guide for Researchers
Abstract
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant scientific interest for its pleiotropic therapeutic properties.[1] Notably, extensive preclinical evidence highlights its potential as a potent neuroprotective agent against a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3] Its ability to cross the blood-brain barrier further enhances its candidacy as a therapeutic for central nervous system disorders.[3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying Withaferin A's neuroprotective effects, summarizes key quantitative data from preclinical studies, and details common experimental protocols for its evaluation. The multifaceted activity of WA, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and anti-protein aggregation pathways, positions it as a promising molecule for further investigation in neurotherapeutics.[5][6]
Core Neuroprotective Mechanisms of Withaferin A
Withaferin A exerts its neuroprotective effects through the simultaneous modulation of several key signaling pathways implicated in the pathophysiology of neurodegeneration.
Attenuation of Neuroinflammation via NF-κB Inhibition
Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Withaferin A is a potent anti-inflammatory agent that primarily functions by inhibiting the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[6][7] WA has been shown to block the activity of IκB kinase β (IKKβ), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[5][7] This action sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the transcription of various pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[7]
Mitigation of Oxidative Stress via Nrf2 Activation
Oxidative stress is a critical contributor to neuronal damage. Withaferin A combats this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6][7] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). WA promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[2][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[5][7]
Modulation of Pro-Survival and Anti-Apoptotic Pathways
Withaferin A promotes neuronal survival by activating the PI3K/Akt signaling cascade and inhibiting downstream effectors of cell death.[3] Studies have shown that WA treatment can suppress the pro-apoptotic phosphatase and tensin homolog (PTEN), leading to increased phosphorylation and activation of Akt.[3] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase-3 beta (GSK-3β), a key enzyme implicated in tau hyperphosphorylation in Alzheimer's disease and in promoting apoptosis.[3][9] Furthermore, WA has been shown to decrease the expression of activated caspase-3 and increase levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby directly inhibiting the apoptotic machinery.[3]
Inhibition of Pathological Protein Aggregation
A defining feature of many neurodegenerative diseases is the accumulation of misfolded protein aggregates. Withaferin A has demonstrated efficacy in reducing these pathological hallmarks.
-
Alzheimer's Disease: WA significantly reduces the deposition of amyloid-β (Aβ) plaques and can decrease the production of Aβ peptides in vitro.[2][4][10] It also has been shown to reduce tau protein aggregation.[7]
-
Parkinson's Disease: WA treatment can decrease levels of α-synuclein, a primary component of Lewy bodies.[3]
-
Amyotrophic Lateral Sclerosis (ALS): In mouse models of ALS, WA reduces levels of misfolded superoxide dismutase 1 (SOD1).[3]
The mechanism for this activity is partly attributed to WA's interaction with heat shock proteins (Hsp), such as Hsp90, which play a role in protein folding and stability.[3][7]
Quantitative Efficacy in Preclinical Models
The neuroprotective effects of Withaferin A have been quantified in various in vivo and in vitro models of neurological disorders. The following tables summarize key findings.
Table 1: Efficacy of Withaferin A in Alzheimer's Disease (AD) Models
| Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| 5xFAD Transgenic Mice | 2 mg/kg, Intraperitoneal | 14 days | Behavioral: Improved short-term memory in NORT (p < 0.001), NLRT (p < 0.01), and TCST (p < 0.001). Ameliorated long-term memory deficits in MWMT (p < 0.05). | [4][11] |
| 5xFAD Transgenic Mice | 2 mg/kg, Intraperitoneal | 14 days | Electrophysiology: Enhanced long-range slow-wave coherence (0.8363 ± 0.0185, p < 0.01). Reduced slow-wave frequency (0.6578 ± 0.0512 Hz, p < 0.01). | [4][11] |
| SH-APP Human Neuroblastoma Cells | 2 µM | 48 hours | Aβ Reduction: Significantly reduced secreted Aβ(1-40) levels without causing cellular toxicity. | [10][12] |
| Scopolamine-induced Amnesia (Rats) | 5 mg/kg (as nanoparticles) | - | Behavioral: Inflexion ratio of 1.1 in Elevated Plus Maze (similar to standard drug Tacrine at 1.3). |[13] |
Table 2: Efficacy of Withaferin A in Parkinson's Disease (PD) & Other Neurological Models
| Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|
| MPP+ and 6-OHDA Toxicity (Primary Dopaminergic Neurons) | 10 µM (WA derivatives) | - | Neuronal Survival: Significantly increased the number of tyrosine hydroxylase (TH)-positive neurons. | [14] |
| Cerebral Infarction (Rats) | 25, 50, 100 mg/kg, Oral | - | Histopathology: Significant, dose-dependent reduction in the infarct area. | [3] |
| ALS (SOD1G93A & SOD1G37R Mice) | 4 mg/kg, Intraperitoneal | - | Survival & Inflammation: Extended lifespan, reduced neuroinflammation, and decreased misfolded SOD1 species. | [3] |
| Vascular Smooth Muscle Cells | 75, 150, 300 µg/mL | - | Cell Migration: Dose-dependent reduction in cell migration and viability. |[3] |
Key Experimental Protocols
This section outlines methodologies commonly employed to investigate the neuroprotective effects of Withaferin A.
In Vivo Neuroprotection Assessment
A typical workflow for in vivo assessment involves selecting an appropriate animal model, inducing the specific pathology, administering the treatment, and evaluating the outcomes through behavioral and post-mortem analyses.
Protocol 3.1.1: Assessment of Cognitive Function in 5xFAD Mice
-
Model: 5xFAD transgenic mice, which exhibit aggressive amyloid pathology.[4]
-
Treatment: Administer Withaferin A (e.g., 2 mg/kg) or vehicle control via intraperitoneal injection every other day for a period of 14 days.[11]
-
Behavioral Testing (Morris Water Maze - Long-Term Spatial Memory):
-
Acquisition Phase: For 5-7 consecutive days, train mice to find a hidden platform in a circular pool of opaque water, using distal cues for navigation. Record the escape latency (time to find the platform) for each trial.
-
Probe Trial: 24 hours after the last training session, remove the platform and allow the mouse to swim freely for 60 seconds.
-
Data Analysis: Quantify the time spent in the target quadrant (where the platform was located) and the number of platform crossings. A significant increase in these parameters for the WA-treated group compared to the vehicle-treated 5xFAD group indicates improved memory.[4][11]
-
-
Behavioral Testing (Novel Object Recognition Test - Recognition Memory):
-
Habituation: Allow the mouse to explore an empty arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).
-
Test Phase: After a retention interval, replace one of the identical objects with a novel object.
-
Data Analysis: Record the time spent exploring the novel object versus the familiar one. A discrimination index [(Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)] is calculated. A significantly higher index in the WA-treated group indicates improved recognition memory.[11]
-
In Vitro Mechanistic Studies
Cell culture models are indispensable for dissecting the molecular pathways targeted by Withaferin A.
Protocol 3.2.1: Aβ Quantification via ELISA
-
Model: SH-SY5Y human neuroblastoma cells stably overexpressing Amyloid Precursor Protein (SH-APP cells).[10]
-
Treatment:
-
Sample Collection:
-
ELISA Procedure:
-
Use a commercially available Aβ1-40 or Aβ1-42 ELISA kit.
-
Perform the assay according to the manufacturer's instructions, using the collected supernatant as the sample.
-
Measure absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of Aβ in each sample based on a standard curve. A significant reduction in Aβ levels in WA-treated wells compared to control indicates an inhibitory effect on Aβ production or secretion.[12]
Protocol 3.2.2: Western Blot Analysis for PI3K/Akt Pathway Activation
-
Model: Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Treat cells with Withaferin A at a predetermined effective concentration for various time points.
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensity using densitometry software. An increased ratio of phosphorylated to total protein for Akt and GSK-3β in WA-treated samples indicates activation of the pro-survival pathway.[3]
Conclusion and Future Perspectives
Withaferin A presents a compelling profile as a neuroprotective agent, distinguished by its ability to target multiple, interconnected pathological pathways—including neuroinflammation, oxidative stress, protein aggregation, and apoptosis. The quantitative data from numerous preclinical studies robustly support its efficacy in cellular and animal models of devastating neurological disorders.
For drug development professionals, WA offers a promising scaffold. Future research should focus on several key areas:
-
Clinical Translation: Rigorous, well-controlled clinical trials are necessary to validate the safety and efficacy of Withaferin A in human populations.[2][16]
-
Pharmacokinetics and Bioavailability: Further studies are needed to optimize delivery systems, such as nanoformulations, to enhance brain bioavailability and therapeutic index.[13]
-
Derivative Synthesis: The development of novel WA derivatives could lead to compounds with improved potency, selectivity, and reduced off-target effects.[14]
By continuing to explore its multifaceted mechanisms and advancing it through the drug development pipeline, Withaferin A holds the potential to become a valuable component of the therapeutic arsenal against neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of Withaferin A in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives [mdpi.com]
- 6. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evidence of Withania somnifera and Cordyceps spp.: Neuroprotective Properties for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A induces Nrf2-dependent protection against liver injury: role of Keap1-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of GSK_3β by Iridoid Glycosides of Snowberry (Symphoricarpos albus) Effective in the Treatment of Alzheimer’s Disease Using Computational Drug Design Methods [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Withaferin A Suppresses Beta Amyloid in APP Expressing Cells: Studies for Tat and Cocaine Associated Neurological Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archives.ijper.org [archives.ijper.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Role of Withaferin A and Its Derivatives in the Management of Alzheimer’s Disease: Recent Trends and Future Perspectives - ProQuest [proquest.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Withaferin A in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withaferin A is a key bioactive steroidal lactone primarily found in Withania somnifera (Ashwagandha), a plant widely used in traditional Ayurvedic medicine.[1][2] Its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and adaptogenic properties, have made it a subject of intense research and a critical marker for the quality control of herbal formulations.[1][3] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of Withaferin A in plant extracts.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle involves injecting a prepared sample into an HPLC system where it is passed through a C18 column. A polar mobile phase is used to separate compounds based on their hydrophobicity. Withaferin A, being relatively nonpolar, is retained on the nonpolar stationary phase of the C18 column and is separated from other components in the plant extract. The concentration of Withaferin A is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a pure standard.[4]
Apparatus, Reagents, and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector, pump, and autosampler.
-
Analytical balance.
-
Ultrasonic bath (Sonicator).
-
Reflux condenser or Soxhlet apparatus.
-
Rotary evaporator.
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
-
Reagents and Materials:
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the Withaferin A reference standard.[6]
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol, using sonication if necessary to ensure complete dissolution.[6]
-
Make up the volume to the mark with methanol to achieve a final concentration of 1000 µg/mL.[6] Store this stock solution at -20°C.[9]
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol.
-
Typical concentration ranges for the calibration curve are 1 µg/mL to 75 µg/mL.[6] For example, prepare solutions with concentrations of 1, 5, 10, 25, 50, and 75 µg/mL.
-
Filter each working standard through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[2]
-
Protocol 2: Extraction of Withaferin A from Plant Material
This protocol describes a robust methanolic extraction suitable for dried plant material (e.g., leaves or roots of Withania somnifera).
-
Preparation of Plant Material:
-
Ensure the plant material is properly identified, dried, and ground into a fine powder.
-
-
Extraction:
-
Accurately weigh about 5 g of the powdered plant material and place it into a round-bottom flask.[8]
-
Add 75 mL of methanol (in three portions of 25 mL each) and perform extraction using a reflux condenser on a water bath for approximately 30-60 minutes.[2][8] Alternatively, Soxhlet extraction for 4 hours can be used.[3]
-
For a cleaner extract, an initial defatting step with petroleum ether can be performed before methanolic extraction.[3]
-
-
Concentration:
-
After extraction, cool the solution and filter it through Whatman No. 1 filter paper.
-
Combine all the filtrates and concentrate the extract to dryness using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 60°C).[2]
-
Protocol 3: Sample Preparation for HPLC Analysis
-
Reconstitution:
-
Accurately weigh the dried extract obtained from Protocol 2.
-
Dissolve a known amount (e.g., 25 mg) of the extract in 10 mL of HPLC-grade methanol in a volumetric flask.[3]
-
-
Dilution and Filtration:
-
The solution may need to be suitably diluted with methanol to ensure the Withaferin A concentration falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before transferring it to an HPLC vial for injection.[8][10]
-
Protocol 4: HPLC Chromatographic Conditions
The following table summarizes a validated isocratic HPLC method for the quantification of Withaferin A.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 4.6 mm × 150 mm, 5 µm particle size[8] |
| Mobile Phase | Acetonitrile : Water (45:55 v/v) with 1% v/v glacial acetic acid[6] OR Acetonitrile : Buffer (35:65 v/v)[8] |
| Mode of Operation | Isocratic Elution[8][11] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 32 °C[8] |
| Detection Wavelength | 227 nm[8][11] |
| Detector | Diode Array Detector (DAD) or UV Detector[8] |
| Run Time | Approximately 10-20 minutes[3][8] |
| Retention Time | ~5.0 minutes (Varies with exact conditions)[8] |
Visualized Workflows
Caption: Overall experimental workflow for Withaferin A quantification.
Caption: Detailed workflow for sample and standard preparation.
Data and Method Validation
The HPLC method should be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.[4][11]
Table 2: Typical Method Validation Parameters for Withaferin A Quantification
| Parameter | Typical Specification | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | [4][11] |
| Linear Range | 1 - 75 µg/mL | [6] |
| Limit of Detection (LOD) | 0.2 µg/mL - 0.3 µg/mL | [6][11] |
| Limit of Quantification (LOQ) | 0.5 µg/mL - 1.0 µg/mL | [11] |
| Accuracy (% Recovery) | 94.5% - 98.8% | [11] |
| Precision (Intra- & Inter-day RSD) | < 2.5% | [11] |
| Specificity | The peak for Withaferin A should be well-resolved from other peaks in the extract chromatogram. |[11] |
Calculation of Withaferin A Content
-
Construct the Calibration Curve: Plot the peak area obtained from the HPLC analysis of the working standard solutions (Y-axis) against their corresponding concentrations (X-axis).
-
Determine the Equation: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate Concentration in Sample:
-
Inject the prepared plant extract sample into the HPLC system and record the peak area for Withaferin A.
-
Use the calibration curve equation to calculate the concentration of Withaferin A (x) in the injected sample solution using its peak area (y).
-
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
-
Calculate Content in Plant Material:
-
Account for all dilutions made during sample preparation to determine the final concentration of Withaferin A in the original plant material.
% Withaferin A (w/w) = [(C × V × D) / W] × 100
Where:
-
C = Concentration of Withaferin A in the injected sample (mg/mL), calculated from the calibration curve.
-
V = Initial volume of solvent used to dissolve the dry extract (mL).
-
D = Dilution factor, if any.
-
W = Weight of the initial plant powder taken for extraction (mg).
-
Conclusion
The described RP-HPLC method is simple, accurate, and reproducible for the quantification of Withaferin A in plant extracts.[11] It serves as a reliable analytical tool for the quality control of raw herbal materials, standardization of extracts, and in various stages of drug development and scientific research.
References
- 1. jddtonline.info [jddtonline.info]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tsijournals.com [tsijournals.com]
- 4. akjournals.com [akjournals.com]
- 5. ijrti.org [ijrti.org]
- 6. ijpsr.com [ijpsr.com]
- 7. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. : Oriental Journal of Chemistry [orientjchem.org]
- 8. Estimation of Withaferin-A by HPLC and standardization of the Ashwagandhadi lehyam formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. akjournals.com [akjournals.com]
Withaferin A: In Vitro Application Notes and Protocols for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A is a naturally occurring steroidal lactone derived from the plant Withania somnifera, commonly known as Ashwagandha. It has garnered significant attention in oncological research due to its pleiotropic anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest across a wide range of cancer cell lines.[1] The multifaceted mechanism of action of Withaferin A involves the modulation of several key signaling pathways, including the NF-κB, Akt, and STAT3 pathways, as well as the generation of reactive oxygen species (ROS).[1][2] These characteristics make Withaferin A a promising candidate for further investigation in cancer therapy and drug development.
These application notes provide detailed protocols for the in vitro use of Withaferin A, including recommended working concentrations, methodologies for key experiments, and graphical representations of the signaling pathways it modulates.
Data Presentation
Withaferin A IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Withaferin A in several cancer cell lines, providing a crucial reference for determining appropriate experimental concentrations.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 1.06 - 1.58 | [3] |
| MCF-7 | 0.85 - 8.08 | [3] | |
| Cervical Cancer | HeLa | >2.0 | [4] |
| ME-180 | Not Specified | [4] | |
| CaSki | 0.45 ± 0.05 | [2] | |
| Colon Cancer | HCT-116 | Not Specified | [5] |
| RKO | Not Specified | [5] | |
| CaCo-2 | 11.06 | [3] | |
| Endometrial Cancer | KLE | 10 | [6] |
| Glioblastoma | U87 | Not Specified | |
| U251 | Not Specified | ||
| Lung Cancer | A549 | 0.99 | [3] |
| H1975 | 0.35 | [3] | |
| Ovarian Cancer | SKOV3 | Weak Response | |
| OVK18 | Strong Cytotoxicity | ||
| Pancreatic Cancer | Panc-1 | 1.24 | [3] |
| MiaPaCa2 | 2.93 | [3] | |
| Prostate Cancer | PC-3 | 4.00 - 11.48 | [3] |
| LNCaP | Not Specified | [3] |
Experimental Protocols
Preparation of Withaferin A Stock Solution
Proper preparation of the Withaferin A stock solution is critical for experimental reproducibility.
Materials:
-
Withaferin A powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Withaferin A is soluble in organic solvents like DMSO.[7] To prepare a stock solution, dissolve Withaferin A in DMSO to a concentration of 5 mg/mL.[7]
-
Gently vortex or sonicate to ensure complete dissolution.[8]
-
For long-term storage, aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.[7]
-
When preparing working solutions, dilute the DMSO stock solution with the appropriate cell culture medium to the desired final concentration. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cells cultured in a 96-well plate
-
Withaferin A working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Withaferin A (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Gently remove the medium containing MTT and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Withaferin A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with Withaferin A for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9][10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with Withaferin A
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture and treat cells with Withaferin A for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[12]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
Materials:
-
Cells treated with Withaferin A
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
PBS or serum-free medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with Withaferin A for the specified time.
-
Wash the cells with PBS or serum-free medium.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.[14]
-
Wash the cells three times with PBS to remove excess probe.[14]
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[14]
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.
Materials:
-
Cells treated with Withaferin A
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with Withaferin A, lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 40 µg) by SDS-PAGE.[15]
-
Transfer the separated proteins to a membrane.[15]
-
Block the membrane with blocking buffer for at least 1 hour.[15]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by Withaferin A and a general workflow for in vitro experiments.
References
- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A induces apoptosis by ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Withaferin A-Caused Production of Intracellular Reactive Oxygen Species Modulates Apoptosis via PI3K/Akt and JNKinase in Rabbit Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Withaferin A: Application Notes and Protocols for Mouse Models
Application Notes
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its pleiotropic pharmacological activities, particularly its anti-cancer properties.[1][2] These notes provide a summary of its application in preclinical mouse models, focusing on dosage, administration, and observed biological effects to guide researchers and drug development professionals.
Pharmacokinetics and Toxicity: Withaferin A exhibits rapid oral absorption in mice, though its oral bioavailability is low, reported to be around 1.8%.[2][3][4] Despite this, it is considered relatively safe. Acute toxicity studies in mice have shown that WA is well-tolerated up to 2000 mg/kg, with an observed LD50 greater than this value.[2][3] In sub-acute, 28-day toxicity studies, a No-Observed-Adverse-Effect Level (NOAEL) was established at 500 mg/kg when administered orally on a daily basis.[2][3][4]
Anti-Cancer Efficacy: WA has demonstrated significant anti-tumor effects across a variety of mouse cancer models, including breast, prostate, colon, lung, and ovarian cancers.[5] Its mechanisms of action are multifaceted, involving the induction of apoptosis and autophagy, inhibition of cell migration and invasion, and suppression of angiogenesis.[6][7] These effects are mediated through the modulation of several key signaling pathways.
Table 1: Withaferin A Dosage and Administration in Mouse Cancer Models
| Cancer Type | Mouse Strain/Model | Dosage | Administration Route | Dosing Frequency | Key Findings |
| Breast Cancer | MDA-MB-231 Xenograft | 4 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor growth, decreased expression of anti-apoptotic proteins.[5] |
| Breast Cancer | MDA-MB-231 Xenograft | 20 mg/kg | Not Specified | Not Specified | Significantly suppressed the growth of xenografted tumors.[6] |
| Breast Cancer | SUM159 and MCF-7 Xenograft | 8 mg/kg | Not Specified | Not Specified | Downregulation of FoxQ1 mRNA and protein levels.[5] |
| Mammary Tumor | MMTV-neu mice | 100 µ g/mouse | Not Specified | Thrice a week | Decreased tumor size and pulmonary metastasis.[8] |
| Colon Cancer | HCT116 Xenograft | 2 mg/kg | Not Specified | Not Specified | Attenuated xenograft tumor growth and inhibited PCNA expression.[5] |
| Lung Cancer | H441-L2G Xenograft | 2 mg/kg | Not Specified | Not Specified | Suppressed tumorigenesis.[5] |
| Ovarian Cancer | A2780 Xenograft | 2 mg/kg | Not Specified | Not Specified | Induced pro-inflammatory markers.[5] |
| Ovarian Cancer | A2780 Xenograft | 2 mg/kg (with Doxorubicin) | Not Specified | Not Specified | Decreased proliferation and micro-vessel formation.[5][9] |
| Prostate Cancer | PC-3 Xenograft | 5 mg/kg | Not Specified | Not Specified | Upregulated Par-4 expression and apoptosis.[5] |
| Prostate Cancer | PTEN conditional knockout | Oral | 45 weeks | Complete absence of metastatic lesions.[10] | |
| Ehrlich Ascites Carcinoma | Swiss Albino Mice | 10-60 mg/kg | Intraperitoneal (i.p.) | Single dose | Inhibited tumor growth and increased tumor-free survival in a dose-dependent manner.[11] |
Table 2: Pharmacokinetic and Toxicological Data for Withaferin A in Mice
| Parameter | Value | Mouse Strain | Administration Route | Source |
| Acute Toxicity (LD50) | > 2000 mg/kg | BALB/c | Oral | [3] |
| Sub-acute Toxicity (NOAEL) | 500 mg/kg/day | BALB/c | Oral (28 days) | [2][3] |
| Oral Bioavailability | 1.8% | BALB/c | Oral vs. Intravenous | [2][3] |
| Tmax (Oral) | 20 min | Swiss Albino | Oral | [12] |
| Cmax (Oral) | 16.69 ± 4.02 ng/mL | Swiss Albino | Oral | [12] |
| Half-life (T1/2) | 59.92 ± 15.90 min | Swiss Albino | Oral | [12] |
Experimental Protocols
1. Preparation of Withaferin A for Administration
-
For Oral Gavage:
-
Weigh the required amount of Withaferin A powder.
-
Prepare a vehicle solution of 0.5% carboxymethylcellulose (CMC) in 1X phosphate-buffered saline (PBS).
-
Suspend the Withaferin A powder in the vehicle solution to the desired final concentration.
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
A typical administration volume for mice is 100 µL.[3]
-
-
For Intraperitoneal Injection:
-
Dissolve Withaferin A in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
For injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid solvent toxicity.
-
Ensure the final solution is clear and free of precipitates before injection.
-
2. Animal Handling and Administration
-
Animals: Female BALB/c mice (8–10 weeks old, weighing 20 ± 2 g) are commonly used for toxicity and pharmacokinetic studies.[3] For tumor xenograft studies, immunodeficient mice (e.g., nude mice) are required.
-
Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22–25°C and humidity of approximately 50%. Allow for an acclimatization period of at least one week before starting the experiment.[3] Provide standard chow and water ad libitum.
-
Oral Gavage: Administer the WA suspension using a proper-sized gavage needle to minimize stress and injury to the animal.
-
Intraperitoneal Injection: Inject the WA solution into the lower quadrant of the abdomen, taking care to avoid puncturing the internal organs.
3. Tumor Xenograft Model Protocol
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Cell Preparation: Harvest the cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel, to a final concentration of approximately 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Drug Administration: Administer Withaferin A or the vehicle control according to the predetermined dosage and schedule.
-
Endpoint: At the end of the study, humanely euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).
Signaling Pathways and Experimental Workflows
Withaferin A's Impact on Key Cancer Signaling Pathways
Withaferin A exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for tumor growth, survival, and metastasis. These include the NF-κB, Akt/mTOR, and STAT3 pathways.[3][6]
Caption: Withaferin A inhibits multiple oncogenic signaling pathways.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of Withaferin A in a mouse xenograft model.
Caption: A typical workflow for in vivo efficacy studies of Withaferin A.
References
- 1. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal [mdpi.com]
- 10. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmaps.in [jmaps.in]
Application Notes and Protocols: Withaferin A in a Xenograft Mouse Model of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anti-cancer properties in various preclinical models. In the context of ovarian cancer, Withaferin A has been shown to inhibit tumor growth, suppress metastasis, and target cancer stem cells.[1][2] These application notes provide a comprehensive overview of the use of Withaferin A in xenograft mouse models of ovarian cancer, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data from studies utilizing Withaferin A in ovarian cancer xenograft models.
Table 1: Effect of Withaferin A on Tumor Growth in Ovarian Cancer Xenograft Models
| Ovarian Cancer Cell Line | Mouse Strain | Withaferin A Dose | Administration Route | Treatment Duration | % Tumor Growth Inhibition | Reference |
| A2780 | Nude Mice | 2 mg/kg | Intraperitoneal | 4 weeks | 70-80% | [1] |
| A2780 | Nude Mice | 2 mg/kg (with Cisplatin 6 mg/kg) | Intraperitoneal | 4 weeks | 70-80% | [1] |
| A2780LR (Cisplatin-resistant) | NCr Nude Mice | 3 mg/kg | Not Specified | 35 days | 4.7-fold reduction in tumor volume | [3] |
| A2780 | NSG Mice | 2 mg/kg or 4 mg/kg | Intraperitoneal | 3 weeks (every third day) | Attenuated mortality and muscle decline | [4][5] |
Table 2: Effect of Withaferin A on Metastasis in Ovarian Cancer Xenograft Models
| Ovarian Cancer Cell Line | Mouse Strain | Withaferin A Dose | Administration Route | Treatment Duration | Effect on Metastasis | Reference |
| A2780 | Nude Mice | 2 mg/kg | Intraperitoneal | 4 weeks | Complete inhibition | [1][2] |
| A2780 | Nude Mice | 2 mg/kg (with Cisplatin 6 mg/kg) | Intraperitoneal | 4 weeks | Complete inhibition | [1] |
Experimental Protocols
Protocol 1: Orthotopic Ovarian Cancer Xenograft Model and Withaferin A Treatment
This protocol describes the establishment of an orthotopic ovarian cancer xenograft model using A2780 cells and subsequent treatment with Withaferin A.
Materials:
-
Human ovarian cancer cell line (e.g., A2780)
-
Female immunodeficient mice (e.g., nude mice or NSG mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Matrigel
-
Withaferin A
-
Vehicle for Withaferin A (e.g., DMSO and corn oil)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture A2780 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Injection:
-
Trypsinize the cells and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Orthotopic Implantation:
-
Anesthetize the mouse.
-
Make a small incision on the left flank to expose the ovary.
-
Using a 30-gauge needle, inject 1 x 10^6 cells (in 100 µL) into the ovarian bursa.
-
Suture the incision.
-
Allow the tumors to establish for 10-14 days.
-
-
Withaferin A Preparation and Administration:
-
Prepare a stock solution of Withaferin A in DMSO.
-
For administration, dilute the stock solution in corn oil to the desired final concentration (e.g., 2 mg/kg). The final DMSO concentration should be less than 5%.
-
Administer Withaferin A via intraperitoneal (i.p.) injection every other day or as required by the study design.
-
-
Tumor Monitoring and Data Collection:
-
Monitor the health of the mice daily.
-
Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and fix them in formalin for histological analysis or snap-freeze in liquid nitrogen for molecular analysis.
-
Examine other organs for signs of metastasis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Withaferin A has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and stemness.
Caption: Withaferin A signaling pathways in ovarian cancer.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating Withaferin A in an ovarian cancer xenograft model.
Caption: Experimental workflow for Withaferin A studies.
Mechanism of Action
Withaferin A exerts its anti-tumor effects through multiple mechanisms. A key mechanism is the inhibition of the Notch1 signaling pathway .[1] By downregulating Notch1 and its downstream targets Hes1 and Hey1, Withaferin A effectively reduces the population of cancer stem cells, which are thought to be responsible for tumor recurrence and chemoresistance.[1][6]
Another important target of Withaferin A is the NF-κB signaling pathway .[7] Withaferin A inhibits the IKK complex, which is crucial for the activation of NF-κB.[7] This leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB and a subsequent decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, which are known to promote cancer progression.[4][7] Furthermore, Withaferin A has been shown to induce apoptosis in ovarian cancer cells.[1]
Conclusion
The use of Withaferin A in xenograft mouse models of ovarian cancer provides a robust platform for preclinical evaluation. The data consistently demonstrates its efficacy in reducing tumor burden and preventing metastasis. The detailed protocols and understanding of its molecular mechanisms outlined in these notes will aid researchers in designing and executing experiments to further explore the therapeutic potential of Withaferin A for ovarian cancer.
References
- 1. Withaferin A Alone and in Combination with Cisplatin Suppresses Growth and Metastasis of Ovarian Cancer by Targeting Putative Cancer Stem Cells | PLOS One [journals.plos.org]
- 2. Withaferin a alone and in combination with cisplatin suppresses growth and metastasis of ovarian cancer by targeting putative cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin A Exerts Cytotoxicity in Single/Multidrug-Resistant Gastric and Ovarian Cancer Cells and Tumor Xenografts Through the AKT-NF-κB-STAT3-Survivin Axis [pubmed.ncbi.nlm.nih.gov]
- 4. Withaferin A ameliorates ovarian cancer-induced cachexia and proinflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action [mdpi.com]
- 7. Withaferin A ameliorates ovarian cancer-induced cachexia and proinflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Withaferin A stock solution for cell culture
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Withaferin A is a bioactive steroidal lactone primarily isolated from the plant Withania somnifera (Ashwagandha). It has garnered significant interest in biomedical research due to its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2][3] In cell culture experiments, precise preparation of Withaferin A stock solutions is critical for obtaining reproducible and reliable results. This document provides a detailed protocol for the preparation, storage, and application of Withaferin A in a cell culture setting.
Physicochemical Properties
A summary of the key physicochemical properties of Withaferin A is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₆ | [2] |
| Molecular Weight | 470.6 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% - >98% (HPLC) | [2][5] |
Solubility and Storage
Proper solubilization and storage are paramount to maintaining the biological activity of Withaferin A. It is sparingly soluble in aqueous buffers and insoluble in water.[2][5] Organic solvents are required for initial dissolution.
| Solvent | Solubility | Reference |
| DMSO | ~97 mg/mL (206.11 mM) | [4] |
| Ethanol (100%) | ~4 mg/mL (8.49 mM) | [4] |
| Methanol | ~5 mg/mL | [2] |
| Dimethylformamide (DMF) | ~5 mg/mL | [5] |
Storage Conditions:
| Form | Storage Temperature | Stability | Reference |
| Solid (as supplied) | -20°C | ≥ 2-4 years | [2][5] |
| Stock Solution in DMSO | -20°C | At least 1-3 months | [2][6] |
| Aqueous Solution (diluted from stock) | Not Recommended for Storage | Use immediately; do not store for more than one day. | [5] |
Note: For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM Withaferin A Stock Solution in DMSO
Materials:
-
Withaferin A powder (e.g., 1 mg)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing: Accurately weigh out the desired amount of Withaferin A powder in a sterile microcentrifuge tube. For example, to prepare 1 mg.
-
Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration.
-
Molecular Weight of Withaferin A = 470.6 g/mol
-
To make a 10 mM (0.010 mol/L) solution with 1 mg (0.001 g) of Withaferin A:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 470.6 g/mol ) / 0.010 mol/L = 0.0002125 L = 212.5 µL
-
-
Dissolution: Add 212.5 µL of cell culture grade DMSO to the microcentrifuge tube containing 1 mg of Withaferin A.
-
Vortexing: Vortex the solution thoroughly until the Withaferin A is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[2]
Preparation of Working Solutions for Cell Treatment
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Withaferin A stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to the desired final working concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Withaferin A used for treatment.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store diluted aqueous solutions.[5]
Typical Working Concentrations: The effective concentration of Withaferin A can vary significantly depending on the cell line and the experimental endpoint.
| Cell Type | IC₅₀ / Effective Concentration | Application | Reference |
| Human Endometrial Cancer (KLE) | IC₅₀ ≈ 10 µM | Cell Viability (MTT) | [7] |
| Melanoma Cells | IC₅₀ ≈ 1.8 - 6.1 µM | Apoptosis Induction | [1] |
| Prostate Cancer (PC-3) | 2-25 µM | Apoptosis Induction | [5] |
| Human Breast Cancer (MCF-7, MDA-MB-231) | 3-5 mg/kg (in vivo) | Tumor Progression Inhibition | [8] |
Signaling Pathways and Experimental Workflow Diagrams
Withaferin A Signaling Pathway
Withaferin A exerts its biological effects by modulating multiple signaling pathways. A key mechanism is the induction of apoptosis through the intrinsic and extrinsic pathways. This involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[1][9][10]
Caption: Withaferin A induced apoptosis pathway.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a typical workflow for assessing the effect of Withaferin A on cell viability using an MTT assay.
References
- 1. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adipogen.com [adipogen.com]
- 3. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WITHAFERIN A | 5119-48-2 [chemicalbook.com]
- 7. Withaferin A inhibits proliferation of human endometrial cancer cells via transforming growth factor-β (TGF-β) signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes: In Vivo Anti-Tumor Efficacy of Withaferin A
Introduction
Withaferin A (WA) is a bioactive steroidal lactone primarily isolated from the medicinal plant Withania somnifera (Ashwagandha).[1][2] For centuries, extracts of this plant have been used in traditional Ayurvedic medicine.[3] Modern scientific investigation has revealed that Withaferin A possesses potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][4] Extensive preclinical studies using various in vivo cancer models have demonstrated its ability to inhibit tumor growth, suppress metastasis, and induce apoptosis by modulating multiple oncogenic signaling pathways.[4][5][6] These characteristics position Withaferin A as a promising phytochemical for development as a novel anti-cancer therapeutic agent.[2][3]
This document provides a summary of the in vivo anti-tumor efficacy of Withaferin A, details the key molecular pathways it targets, and offers standardized protocols for conducting in vivo experiments to evaluate its therapeutic potential.
Data Presentation: Summary of In Vivo Efficacy
Withaferin A has demonstrated significant anti-tumor activity across a wide range of cancer types in various preclinical animal models. The data below summarizes key findings from selected in vivo studies.
| Cancer Type | Animal Model & Cell Line | Withaferin A (WA) Dosage & Administration | Key Quantitative Findings & Observations |
| Breast Cancer | Nude Mice (MDA-MB-231 Xenograft) | 2 mg/kg/day, i.p. | Significant inhibition of tumor growth. Associated with reduced expression of proliferating cell nuclear antigen (PCNA).[6] |
| Breast Cancer | MMTV-neu Transgenic Mice | Not specified | Inhibited palpable tumor weight by 50% and decreased the mean area of invasive carcinoma by 95.14%.[6] |
| Breast Cancer | BALB/c Mice (4T1 Orthotopic) | Not specified | Dose-dependent inhibition of metastatic lung nodules.[6][7] |
| Prostate Cancer | Nude Mice (PC3 Xenograft) | Not specified | Reduced tumor growth by blocking angiogenesis (decreased CD31 expression) and inducing apoptosis (increased Bax, activated caspase-3).[6] |
| Prostate Cancer | Pten-KO Mouse Model | 3-5 mg/kg, oral | Delayed tumor progression by inhibiting Akt activation and facilitating FOXO3a-mediated activation of Par-4.[8] |
| Colon Cancer | BALB/c Mice (HCT116 Xenograft) | 2 mg/kg, i.p. (for 6 weeks) | Significantly inhibited tumor volume and weight.[7] Associated with decreased PCNA expression.[6] |
| Colon Cancer | AOM/DSS Induced Mice | 3 and 4 mg/kg, oral | Resulted in a 59% reduction in tumor and polyp initiation and progression. |
| Pancreatic Cancer | Nude Mice (Panc-1 Xenograft) | 3 or 6 mg/kg | Inhibited tumor growth by 30% and 58%, respectively.[7] |
| Ovarian Cancer | Nude Mice (A2780 Orthotopic) | Not specified | Attenuated in vivo tumor growth and metastasis.[6][7] |
| Cervical Cancer | Athymic Nude Mice (Caski Xenograft) | Not specified | Decreased tumor volume by 70%.[6][7] Associated with inhibition of HPV E6/E7 oncogenes and induction of p53.[6][7] |
| Melanoma | C57BL/6 Mice (B16F1) | Not specified | Suppressed tumor growth.[6] |
| Uveal Melanoma | Nude Mice (92.1 Xenograft) | Not specified | 29% of mice exhibited a complete clinical response.[6] |
| Ehrlich Ascites | Swiss Albino Mice | 10-60 mg/kg, i.p. | Inhibited tumor growth and increased tumor-free survival in a dose-dependent manner. The ED50 for 120-day survival was ~30 mg/kg.[9] |
Key Signaling Pathways & Mechanisms of Action
Withaferin A exerts its pleiotropic anti-cancer effects by targeting multiple, often interconnected, signaling pathways that are critical for tumor cell survival, proliferation, and invasion.[3][4]
Inhibition of Pro-Survival Pathways (NF-κB and PI3K/Akt)
Withaferin A is a potent inhibitor of the NF-κB and PI3K/Akt signaling pathways, which are constitutively active in many cancers and promote cell survival and proliferation.[3][4] WA prevents the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[1][10] It also suppresses Akt phosphorylation, which in turn inhibits downstream signaling that drives cell growth and motility.[11][8]
References
- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Targets and Mechanisms of Cancer Prevention and Treatment by Withaferin A, A Naturally Occurring Steroidal Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into cancer therapeutic effects of the dietary medicinal phytochemical withaferin A | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. mdpi.com [mdpi.com]
- 7. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling [mdpi.com]
- 11. Withania Somnifera (Ashwagandha) and Withaferin A: Potential in Integrative Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Withaferin A Precipitation in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Withaferin A precipitation in cell culture media. By following these guidelines, you can ensure the accurate and effective application of Withaferin A in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Withaferin A precipitating when I add it to my cell culture medium?
A1: Withaferin A is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when the concentration of Withaferin A exceeds its solubility limit in the final culture medium. This is often due to an overly high final concentration of the compound or a suboptimal solvent dilution procedure.
Q2: What is the recommended solvent for dissolving Withaferin A?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing Withaferin A stock solutions.[1][2][3] It is also soluble in other organic solvents like ethanol, methanol, and dimethylformamide (DMF).[1][2] However, for cell culture applications, high-purity, sterile DMSO is preferred. It's crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds.[3]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. Many cell lines can tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4]
Q4: Can I dissolve Withaferin A directly in PBS or cell culture medium?
A4: It is not recommended to dissolve Withaferin A directly in aqueous solutions like PBS or cell culture medium due to its low aqueous solubility.[1] To achieve the desired concentration in your experiments, a stock solution in an appropriate organic solvent like DMSO is necessary.
Troubleshooting Guide
Problem: Withaferin A precipitates immediately upon addition to the cell culture medium.
| Possible Cause | Recommended Solution |
| High Final Concentration: The desired final concentration of Withaferin A in the media exceeds its solubility. | 1. Decrease the Final Concentration: If experimentally feasible, lower the target concentration of Withaferin A. 2. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in warm cell culture medium. |
| Incorrect Dilution Technique: "Shock" precipitation can occur when a concentrated DMSO stock is added directly to a large volume of aqueous medium. | 1. Pre-dilution in Media: First, aliquot a small volume of warm (37°C) cell culture medium into a sterile tube. Then, add the required volume of the Withaferin A stock solution to this small volume of media while gently vortexing. Finally, add this pre-diluted solution to the rest of your culture medium. 2. Gradual Addition: Add the DMSO stock solution dropwise to the culture medium while gently swirling the flask or plate. |
| Low Temperature of Media: Cold media can decrease the solubility of hydrophobic compounds. | Warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the Withaferin A solution.[5] |
| High DMSO Concentration in the Final Medium: A high percentage of DMSO can sometimes cause precipitation of media components. | Optimize Stock Concentration: Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the final desired concentration, thus keeping the final DMSO percentage low. |
Problem: Withaferin A precipitates over time in the incubator.
| Possible Cause | Recommended Solution |
| Compound Instability in Aqueous Solution: Withaferin A may not be stable in aqueous solutions for extended periods. | Prepare Fresh: It is recommended to prepare fresh dilutions of Withaferin A in culture medium for each experiment and not to store the aqueous solution for more than one day.[1] |
| Interaction with Media Components: Components in the serum or media supplements may interact with Withaferin A, leading to precipitation. | 1. Serum-Free Media: If your experimental design allows, test the solubility and precipitation in a serum-free version of your medium. 2. Test Different Sera: If serum is required, test different lots or suppliers, as the composition can vary. |
| pH Changes in the Medium: Changes in the pH of the culture medium during incubation can affect compound solubility. | Monitor pH: Ensure your incubator's CO2 levels are stable and the medium is properly buffered to maintain a stable physiological pH. |
Quantitative Data: Withaferin A Solubility
| Solvent | Solubility | Reference |
| DMSO | ~5-10 mg/mL | [2] |
| DMSO | 94 mg/mL (199.74 mM) | [3] |
| DMSO | 97 mg/mL (206.11 mM) | [6] |
| DMSO | up to 20 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Ethanol | 5 mg/mL | [2] |
| Methanol | 5 mg/mL | [2] |
| Water | Insoluble | [2][3] |
Note: Solubility can vary slightly between different batches and sources of the compound.
Experimental Protocols
Protocol 1: Preparation of Withaferin A Stock Solution
-
Materials: Withaferin A powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of Withaferin A powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Gently vortex or sonicate at room temperature until the powder is completely dissolved.[5] d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C. Stock solutions in DMSO are generally stable for at least 3 months when stored at -20°C.[2]
Protocol 2: Dilution of Withaferin A in Cell Culture Medium
-
Materials: Withaferin A stock solution (in DMSO), pre-warmed (37°C) cell culture medium, sterile tubes.
-
Procedure: a. Thaw an aliquot of the Withaferin A stock solution at room temperature. b. In a sterile tube, add a small volume of the pre-warmed cell culture medium. c. Add the required volume of the Withaferin A stock solution to the medium in the tube while gently vortexing. d. Visually inspect the solution for any signs of precipitation. e. Add this intermediate dilution to the final volume of your cell culture medium in the flask or plate. f. Gently swirl the culture vessel to ensure even distribution. g. Include a vehicle control in your experiment (medium with the same final concentration of DMSO without Withaferin A).
Visual Guides
Caption: Workflow for preparing and using Withaferin A in cell culture.
Caption: Decision tree for troubleshooting Withaferin A precipitation.
References
Validation & Comparative
Harnessing Synergy: Withaferin A and Cisplatin in Ovarian Cancer Therapy
A promising therapeutic strategy is emerging in the fight against ovarian cancer, one that combines the potent natural compound Withaferin A (WFA) with the conventional chemotherapeutic agent cisplatin. This combination demonstrates a synergistic effect, enhancing cancer cell death while potentially reducing the dose-limiting toxicities associated with cisplatin. This guide provides a comprehensive comparison of the effects of WFA, cisplatin, and their combination on ovarian cancer, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The rationale for this combination therapy lies in their distinct but complementary mechanisms of action. While cisplatin directly damages DNA by forming adducts, WFA induces cell death primarily through the generation of reactive oxygen species (ROS).[1][2] This dual-pronged attack leads to a more effective anti-cancer response, particularly in both cisplatin-sensitive and resistant ovarian cancer cells.[2]
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic interaction between Withaferin A and cisplatin has been quantified across various ovarian cancer cell lines. The combination consistently demonstrates a greater reduction in cell viability and a more significant induction of apoptosis compared to either agent alone.
| Treatment Group | Cell Line | Concentration | % Apoptotic Cells (Annexin V-FITC Assay) | Reference |
| Control (DMSO) | A2780 | - | 7.54% | [2] |
| Cisplatin alone | A2780 | 20 µM | ~10% | [2] |
| Withaferin A alone | A2780 | 1.5 µM | ~10% | [2] |
| Withaferin A + Cisplatin | A2780 | 1.5 µM WFA + 20 µM Cisplatin | 46% | [2] |
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models have corroborated the in vitro findings, showcasing a significant reduction in tumor growth and metastasis with the combination therapy.
| Treatment Group | Animal Model | Dosage | Tumor Growth Reduction | Metastasis Inhibition | Reference |
| Control | Nude mice with orthotopic A2780 tumors | - | - | - | [3][4] |
| Withaferin A alone | Nude mice with orthotopic A2780 tumors | 2 mg/kg | 70-80% | Complete Inhibition | [3][4] |
| Cisplatin alone | Nude mice with orthotopic A2780 tumors | 6 mg/kg | Significant reduction | - | [3][4] |
| Withaferin A + Cisplatin | Nude mice with orthotopic A2780 tumors | 2 mg/kg WFA + 6 mg/kg Cisplatin | 70-80% | Complete Inhibition | [3][4] |
Targeting Cancer Stem Cells
A critical advantage of incorporating Withaferin A is its ability to target ovarian cancer stem cells (CSCs), which are often resistant to conventional chemotherapy and are implicated in tumor recurrence.[4][5]
| Treatment Group | Effect on Cancer Stem Cell Markers (CD44, CD24, CD34, CD117, Oct4) | Effect on Notch1 Signaling Pathway (Notch1, Hes1, Hey1) | Reference |
| Withaferin A (alone or with Cisplatin) | Significant elimination of cells expressing CSC markers | Downregulation | [3][4] |
| Cisplatin alone | Increased number of cells expressing CSC markers | Upregulation | [3][4][6] |
Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Lines: Cisplatin-sensitive (A2780, CaOV3) and cisplatin-resistant (A2780/CP70) human ovarian cancer cell lines.[2]
-
Treatment: Cells are treated with various concentrations of Withaferin A, cisplatin, or a combination of both for specified time periods (e.g., 24 hours).
-
Cell Viability (MTS Assay): Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The amount of formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.
-
Apoptosis (Annexin V-FITC Staining): Apoptosis is quantified by flow cytometry after staining cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
In Vivo Orthotopic Ovarian Tumor Model
-
Animal Model: Female immunodeficient nude mice.
-
Tumor Induction: Human ovarian cancer cells (e.g., A2780) are injected directly into the ovary of the mice to establish orthotopic tumors.[4]
-
Treatment Regimen: After tumor establishment (e.g., 10 days post-injection), mice are treated with Withaferin A (e.g., 2 mg/kg), cisplatin (e.g., 6 mg/kg), or the combination, typically administered intraperitoneally for a specified duration (e.g., 4 weeks).[3][4]
-
Outcome Assessment: Tumor growth is monitored by measuring tumor volume and weight. Metastasis to other organs is assessed through histological examination.[3][4]
Western Blot and Histochemical Analysis
-
Protein Extraction: Protein lysates are prepared from treated cells or tumor tissues.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., CSC markers, Notch1 pathway proteins).
-
Histochemistry: Tumor tissues are fixed, sectioned, and stained with specific antibodies to visualize the expression and localization of target proteins within the tumor microenvironment.
Signaling Pathways and Experimental Workflow
The synergistic effect of Withaferin A and cisplatin is mediated through distinct and convergent signaling pathways, leading to enhanced apoptosis and targeting of cancer stem cells.
Figure 1. Synergistic mechanism of Withaferin A and Cisplatin.
Figure 2. Targeting of cancer stem cells by the combination therapy.
Figure 3. Overall experimental workflow.
References
- 1. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withaferin A Alone and in Combination with Cisplatin Suppresses Growth and Metastasis of Ovarian Cancer by Targeting Putative Cancer Stem Cells | PLOS One [journals.plos.org]
- 4. Withaferin A Alone and in Combination with Cisplatin Suppresses Growth and Metastasis of Ovarian Cancer by Targeting Putative Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Withaferin a alone and in combination with Cisplatin suppresses growth" by Sham S. Kakar, Mariusz Z. Ratajczak et al. [digitalcommons.unmc.edu]
- 6. Withaferin a alone and in combination with cisplatin suppresses growth and metastasis of ovarian cancer by targeting putative cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Withaferin A as a Vimentin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Withaferin A (WFA) as a specific inhibitor of the type III intermediate filament protein, vimentin. It objectively compares WFA's performance with other potential vimentin-targeting compounds and presents supporting experimental data to validate its mechanism of action and therapeutic potential.
Introduction to Withaferin A and Vimentin
Withaferin A is a naturally occurring steroidal lactone derived from the plant Withania somnifera, commonly known as Ashwagandha. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1] Vimentin is a key cytoskeletal protein expressed predominantly in mesenchymal cells. It plays a crucial role in maintaining cell architecture, motility, and signal transduction. Vimentin expression is often upregulated in cancer cells undergoing epithelial-to-mesenchymal transition (EMT), a process strongly associated with tumor invasion and metastasis. This makes vimentin an attractive target for anti-cancer drug development.
Mechanism of Action of Withaferin A on Vimentin
Withaferin A has been identified as a potent inhibitor of vimentin. Experimental evidence demonstrates that WFA directly interacts with vimentin through a covalent modification. Specifically, WFA forms a covalent bond with the cysteine residue at position 328 (Cys328) located in the highly conserved α-helical coiled-coil 2B domain of tetrameric vimentin.[1][2] This interaction induces a conformational change in the vimentin protein, leading to the aggregation of vimentin filaments within the cytoplasm.[1][2] The disruption of the normal vimentin intermediate filament network interferes with critical cellular processes, ultimately leading to apoptosis and the inhibition of cell migration and angiogenesis.[1]
Experimental Validation of Withaferin A as a Vimentin Inhibitor
The validation of Withaferin A as a vimentin inhibitor is supported by a range of experimental studies. The following table summarizes the key experimental approaches and their significant findings.
| Experimental Assay | Key Findings | References |
| Affinity Chromatography | A biotinylated WFA analog was used to pull down its binding partner from cell lysates, which was identified as the 56 kDa vimentin protein through mass spectrometry. | [1][2] |
| Immunofluorescence Microscopy | Treatment of cells with WFA resulted in a dose-dependent reorganization of the vimentin filament network into perinuclear aggregates. | [1] |
| Western Blotting | WFA treatment led to dose- and time-dependent cleavage of vimentin in various cancer cell lines. | [3] |
| In Vitro Vimentin Assembly Assay | WFA was shown to induce the aggregation of purified vimentin filaments in vitro. | [1] |
| In Vivo Mouse Models | The anti-angiogenic and anti-tumor effects of WFA were significantly reduced in vimentin-deficient mice, confirming vimentin as a key in vivo target. | [1] |
| Molecular Docking | Computational modeling has illustrated the binding pocket of WFA on the vimentin tetramer, highlighting the proximity of WFA to the reactive Cys328 residue. | [1] |
Comparison of Withaferin A with Other Vimentin-Targeting Compounds
While Withaferin A is a well-validated vimentin inhibitor, other compounds have also been reported to affect the vimentin cytoskeleton. This section provides a comparative overview of their mechanisms and specificity.
| Compound | Mechanism of Action on Vimentin | Specificity | Key Quantitative Data | References |
| Withaferin A | Covalently binds to Cys328 of tetrameric vimentin, inducing filament aggregation and disruption. | Primarily targets vimentin, but may affect other proteins at higher concentrations. | IC50 for vimentin bundling: ~2 µM. IC50 for growth arrest varies by cell line (e.g., 12 nM in HUVECs). | [1][4] |
| Simvastatin | Induces bundling and perinuclear collapse of vimentin filaments. The direct binding site is not fully elucidated. | Considered to have high specificity for vimentin over other cytoskeletal proteins like actin and tubulin. However, its primary pharmacological action is HMG-CoA reductase inhibition. | IC50 for vimentin reorganization in SW13-vim+ cells = 6.7 nM. IC50 for cell number reduction = 48.1 nM. | [1][2][5][6] |
| Atractylodinol | Binds to vimentin and induces the formation of filamentous aggregates, inhibiting TGF-β receptor I recycling. | Appears to be a direct binder of vimentin. | Binding affinity (KD) to vimentin = 454 nM. | [7][8] |
| CCG-1423 | Does not directly target vimentin. It is an inhibitor of the RhoA/MKL1/SRF signaling pathway, which can indirectly influence the expression and organization of cytoskeletal proteins. | Not a direct vimentin inhibitor. Its effects on the cytoskeleton are downstream of RhoA signaling. | Inhibits LPA-stimulated DNA synthesis in PC-3 cells at <1 µM. | [4][9][10] |
| Phalloidin | Primarily a potent and specific stabilizer of F-actin, preventing its depolymerization. It is not a direct vimentin inhibitor but is often used in cytoskeletal studies. | Highly specific for F-actin. | Not applicable as a vimentin inhibitor. | [6][11][12] |
Quantitative Data for Withaferin A
The following table presents key quantitative data from various studies on Withaferin A, highlighting its potency in different experimental settings.
| Parameter | Cell Line / Model | Value | Reference |
| IC50 for Growth Arrest | Human Umbilical Vein Endothelial Cells (HUVECs) | 12 nM | [13] |
| IC50 for Growth Arrest | Various Tumor Cell Lines (average) | ~250 nM | [13] |
| Vimentin Reorganization | Human Fibroblasts | Dose-dependent, observed at low µM concentrations | [5] |
| Anti-invasive Activity | Breast Cancer Cell Lines | Potent at ≤ 500 nM | [11] |
| Inhibition of Corneal Neovascularization | Wild-type mice | 73% inhibition | [1] |
| Inhibition of Corneal Neovascularization | Vimentin-null mice | 29% inhibition | [1] |
Experimental Protocols
Below are summarized methodologies for key experiments used to validate Withaferin A as a vimentin inhibitor.
-
Affinity Chromatography with Biotinylated WFA:
-
Synthesize a biotinylated analog of Withaferin A (WFA-B).
-
Incubate target cells (e.g., endothelial cells) with WFA-B, with or without a competing concentration of unconjugated WFA.
-
Lyse the cells and apply the lysate to a NeutrAvidin or Streptavidin affinity column.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and identify the WFA-binding protein (vimentin) by mass spectrometry.
-
-
Immunofluorescence Staining for Vimentin:
-
Culture cells on coverslips and treat with varying concentrations of WFA or a vehicle control for a specified duration.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Incubate with a primary antibody specific for vimentin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the vimentin filament organization using a fluorescence microscope.
-
-
In Vivo Corneal Neovascularization Model:
-
Induce corneal injury in wild-type and vimentin-deficient mice.
-
Administer WFA or a vehicle control systemically or topically.
-
After a set period, quantify the area of neovascularization in the cornea using imaging techniques.
-
Compare the extent of inhibition of neovascularization by WFA between the wild-type and vimentin-deficient mice.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the downstream consequences of WFA-induced vimentin disruption and a general workflow for validating vimentin inhibitors.
Conclusion
The collective evidence from a multitude of experimental approaches strongly validates Withaferin A as a direct and potent inhibitor of vimentin. Its well-characterized mechanism of action, involving covalent modification of Cys328 and subsequent disruption of the vimentin filament network, distinguishes it from other compounds that affect the cytoskeleton. While some studies suggest that WFA may have other cellular targets, its effects on vimentin are evident at physiologically relevant concentrations and are crucial for its anti-angiogenic and anti-cancer activities.[1]
In comparison to other potential vimentin-targeting agents, Withaferin A has a more extensively documented direct interaction with vimentin. Simvastatin, while showing vimentin-dependent effects, has a primary mechanism of action unrelated to the cytoskeleton.[5] Atractylodinol is an emerging direct vimentin binder with therapeutic potential in fibrosis.[3][7]
Overall, Withaferin A stands as a robustly validated vimentin inhibitor, serving as both a valuable chemical probe to elucidate the complex functions of vimentin and a promising lead compound for the development of novel therapeutics targeting diseases associated with vimentin dysregulation, such as cancer and fibrosis. Further research into its specificity and in vivo efficacy will be critical for its clinical translation.
References
- 1. An image-based small-molecule screen identifies vimentin as a pharmacologically relevant target of simvastatin in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An image-based small-molecule screen identifies vimentin as a pharmacologically relevant target of simvastatin in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Atractylodinol prevents pulmonary fibrosis through inhibiting TGF-β receptor 1 recycling by stabilizing vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atractylodinol prevents pulmonary fibrosis through inhibiting TGF-β receptor 1 recycling by stabilizing vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Phalloidin - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 使用鬼笔环肽Phalloidin结合物进行肌动蛋白Actin染色 | Thermo Fisher Scientific - CN [thermofisher.cn]
Withaferin A: A Comparative Guide to its Dual Inhibition of NF-κB and STAT3 Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Withaferin A's inhibitory effects on the critical oncogenic signaling pathways, NF-κB and STAT3. Through a compilation of experimental data, we offer an objective comparison of Withaferin A's performance against other known inhibitors, present detailed experimental protocols for key assays, and visualize the complex signaling cascades and experimental workflows.
Comparative Efficacy: Withaferin A versus Alternative Inhibitors
Withaferin A distinguishes itself by its ability to concurrently target both the NF-κB and STAT3 pathways. The following tables summarize the inhibitory concentrations (IC50) of Withaferin A in various cancer cell lines and compare its potency with other specific inhibitors of these pathways.
Table 1: Inhibitory Potency (IC50) of Withaferin A on NF-κB and STAT3 Signaling
| Cell Line | Pathway Targeted | Assay | IC50 of Withaferin A | Reference |
| MDA-MB-231 (Breast Cancer) | NF-κB | Luciferase Reporter Assay | ~3 µM | [1] |
| HEK293 (Human Embryonic Kidney) | NF-κB | Luciferase Reporter Assay | ~5 µM | [2] |
| MDA-MB-231 (Breast Cancer) | STAT3 (constitutive) | Western Blot (pSTAT3) | 2-4 µM | [3] |
| MCF-7 (Breast Cancer) | STAT3 (IL-6 induced) | Western Blot (pSTAT3) | 2-4 µM | [3] |
| HCT116 (Colon Cancer) | STAT3 (IL-6 induced) | Luciferase Reporter Assay | < 1 µM | [4] |
| Caki (Renal Carcinoma) | STAT3 (constitutive & IL-6 induced) | Western Blot (pSTAT3) | Not specified | [5] |
| Neuroblastoma & Multiple Myeloma | STAT3 | Cell Viability & pSTAT3 | ~5 µM | [6] |
| Cervical Cancer (CaSKi) | STAT3 | Western Blot (pSTAT3) | 0.45 ± 0.05 µM | [7] |
| Melanoma Cell Lines | Apoptosis (downstream of pathways) | Cell Viability | 1.8 - 6.1 µM | [8] |
| Drug-Resistant Breast Carcinoma | Cell Proliferation | CCK-8 Assay | 12 µM | [9] |
Table 2: Comparative IC50 Values of NF-κB and STAT3 Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 | Reference |
| Withaferin A | IKKβ, NEMO (NF-κB); JAK2, STAT3 (STAT3) | Covalent modification of Cys179 in IKKβ; disrupts NEMO reorganization; inhibits JAK2 and STAT3 phosphorylation | ~0.5 - 12 µM (cell-based) | [1][2][3][4][7][9] |
| NF-κB Pathway Inhibitors | ||||
| MLN120B | IKKβ | ATP-competitive inhibitor | 45-60 nM (cell-free) | [10][11][12] |
| IMD-0354 | IKKβ | Selective IKKβ inhibitor | 250 nM (cell-free); 1.2 µM (cell-based) | [13][14][15][16] |
| NEMO Binding Domain (NBD) Peptide | NEMO-IKK Interaction | Disrupts the interaction between NEMO and IKKα/β | Not specified | |
| STAT3 Pathway Inhibitors | ||||
| S3I-201 | STAT3 SH2 Domain | Inhibits STAT3 DNA-binding activity | 86 µM (cell-free) | [17][18][19][20] |
| Ruxolitinib | JAK1/JAK2 | ATP-competitive inhibitor | JAK1: 3.3 nM, JAK2: 2.8 nM (cell-free) | [21][22][23] |
| Fedratinib | JAK2 | Selective ATP-competitive inhibitor | 3 nM (cell-free) | [24][25][26][27][28] |
Mechanisms of Action: A Dual-Pronged Approach
Withaferin A employs distinct mechanisms to inhibit the NF-κB and STAT3 pathways, providing a multi-faceted anti-cancer activity.[29][30]
NF-κB Pathway Inhibition
Withaferin A primarily targets the IκB kinase (IKK) complex. It has been shown to covalently modify a critical cysteine residue (Cys179) in the activation loop of IKKβ, thereby inhibiting its kinase activity.[31] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. Consequently, NF-κB remains inactive and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.[1] Some studies also suggest that Withaferin A can disrupt the reorganization of NEMO (NF-κB essential modulator), a critical regulatory subunit of the IKK complex.[2]
STAT3 Pathway Inhibition
The inhibitory effect of Withaferin A on the STAT3 pathway is mediated through the suppression of upstream Janus kinases (JAKs), particularly JAK2, and direct effects on STAT3 itself.[3][5] By inhibiting the phosphorylation of JAK2, Withaferin A prevents the subsequent phosphorylation and activation of STAT3 at tyrosine 705 (Tyr705).[3] This inhibition of phosphorylation prevents STAT3 dimerization, a prerequisite for its nuclear translocation and DNA binding.[3] Computational modeling suggests that Withaferin A may also directly interact with the SH2 domain of STAT3, further hindering its dimerization and activation.[6]
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways, experimental workflows, and the logical relationship of Withaferin A's dual inhibitory action.
Signaling Pathway Diagrams
Caption: Withaferin A inhibits the NF-κB signaling pathway by targeting the IKK complex.
Caption: Withaferin A inhibits the STAT3 signaling pathway by targeting JAK and STAT3.
Experimental Workflow and Logical Relationship Diagrams
Caption: Workflow for assessing the inhibitory effects of Withaferin A.
References
- 1. Inhibition of NFκB by the natural product Withaferin A in cellular models of Cystic Fibrosis inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A Inhibits STAT3 and Induces Tumor Cell Death in Neuroblastoma and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]
- 8. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IMD 0354, IKKbeta inhibitor (CAS 978-62-1) | Abcam [abcam.com]
- 15. IMD-0354 - MedChem Express [bioscience.co.uk]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. pnas.org [pnas.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. axonmedchem.com [axonmedchem.com]
- 21. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. axonmedchem.com [axonmedchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. ashpublications.org [ashpublications.org]
- 29. Current mechanistic insights into Withaferin A: a promising potential adjuvant anticancer agent from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
